molecular formula C17H23N7 B2881076 4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine CAS No. 2415621-31-5

4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B2881076
CAS No.: 2415621-31-5
M. Wt: 325.42
InChI Key: SWSXGYATUYTITQ-UHFFFAOYSA-N
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Description

4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound featuring a central pyrimidine ring substituted at position 4 with a piperazine moiety, which is further modified at its 4-position by a 2-methylpyrimidin-4-yl group. At position 2 of the pyrimidine ring, a pyrrolidine substituent is present. The compound’s molecular formula is C17H22N8, with a molar mass of 338.42 g/mol, and a predicted pKa of ~9.79, reflecting the basic nature of its amine-containing substituents .

Properties

IUPAC Name

2-methyl-4-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7/c1-14-18-6-4-15(20-14)22-10-12-23(13-11-22)16-5-7-19-17(21-16)24-8-2-3-9-24/h4-7H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSXGYATUYTITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCN(CC2)C3=NC(=NC=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine typically involves multi-step reactions starting from commercially available precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups .

Scientific Research Applications

4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound belongs to a broader class of pyrimidine derivatives with piperazine and pyrrolidine substituents. Below is a comparative analysis of structurally related compounds:

Compound Key Structural Features Molecular Formula Molar Mass (g/mol) Key Differences
4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine Pyrimidine with piperazine (position 4) and pyrrolidine (position 2) C12H19N5 233.31 Lacks the 2-methylpyrimidin-4-yl group on piperazine; simpler structure.
2-[4-[(2-Phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]-pyrimidine Piperazine linked to an imidazole-phenyl group; pyrimidine at position 2 C18H20N6 344.40 Replaces pyrrolidine with phenyl-imidazole; bulkier substituent may reduce solubility.
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thienopyrimidine core with methanesulfonyl-piperazine and morpholine substituents C23H28N6O3S2 532.69 Thienopyrimidine scaffold instead of pyrimidine; sulfonyl group enhances electronegativity.
2-(1,3-Benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidinone core with benzodioxole and methylpiperazine substituents C20H21N4O3 389.41 Pyrido-pyrimidinone scaffold introduces a ketone group; methylpiperazine alters basicity.

Physicochemical Properties

  • Lipophilicity: The 2-methylpyrimidin-4-yl group in the target compound increases hydrophobicity compared to 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine . However, this is mitigated by the polar piperazine and pyrrolidine moieties, enhancing aqueous solubility relative to bulkier analogs like the thienopyrimidine derivative .
  • pKa : The target compound’s predicted pKa (~9.79) is similar to other piperazine-containing derivatives (e.g., 9.5–10.5) , but lower than sulfonyl-substituted analogs (e.g., pKa ~7.5 for methanesulfonyl derivatives due to electron-withdrawing effects) .

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